4,5-Bis(dicyclohexylphosphino)-9,9-dimethyl-9H-xanthene
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Overview
Description
4,5-Bis(dicyclohexylphosphino)-9,9-dimethyl-9H-xanthene is a chemical compound with the molecular formula C39H56OP2. It is a white to light yellow powder or crystal with a melting point of approximately 172°C . This compound is often used as a ligand in various chemical reactions due to its unique structural properties.
Preparation Methods
The synthesis of 4,5-Bis(dicyclohexylphosphino)-9,9-dimethyl-9H-xanthene typically involves the reaction of 4,5-dibromo-9,9-dimethylxanthene with dicyclohexylphosphine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene . The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques like recrystallization.
Chemical Reactions Analysis
4,5-Bis(dicyclohexylphosphino)-9,9-dimethyl-9H-xanthene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxide derivatives.
Substitution: It can participate in substitution reactions where the phosphine groups are replaced by other functional groups under appropriate conditions.
Coordination: As a ligand, it forms coordination complexes with transition metals, which are useful in catalysis.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-Bis(dicyclohexylphosphino)-9,9-dimethyl-9H-xanthene is widely used in scientific research, particularly in the field of catalysis. Its applications include:
Biology: The compound’s coordination complexes are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Mechanism of Action
The mechanism by which 4,5-Bis(dicyclohexylphosphino)-9,9-dimethyl-9H-xanthene exerts its effects primarily involves its role as a ligand. It coordinates with transition metals to form stable complexes, which can then participate in various catalytic cycles. The phosphine groups donate electron density to the metal center, facilitating the activation of substrates and promoting catalytic activity .
Comparison with Similar Compounds
Similar compounds to 4,5-Bis(dicyclohexylphosphino)-9,9-dimethyl-9H-xanthene include other phosphine ligands such as triphenylphosphine and 1,2-bis(diphenylphosphino)ethane. Compared to these, this compound offers unique steric and electronic properties due to its bulky dicyclohexyl groups and the xanthene backbone. This makes it particularly effective in certain catalytic applications where other ligands may not perform as well .
Properties
IUPAC Name |
dicyclohexyl-(5-dicyclohexylphosphanyl-9,9-dimethylxanthen-4-yl)phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H56OP2/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h15-16,25-32H,3-14,17-24H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSJDZIGSNSKSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3CCCCC3)C4CCCCC4)OC5=C1C=CC=C5P(C6CCCCC6)C7CCCCC7)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H56OP2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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